molecular formula C20H26N2O2 B2887648 1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol CAS No. 1251708-94-7

1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B2887648
CAS No.: 1251708-94-7
M. Wt: 326.44
InChI Key: DUOGBAXGVKSLSI-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylacetonitrile with 4-methylphenylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The methoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)piperazine
  • 1-(4-methylphenyl)piperazine
  • 1-(4-methoxyphenyl)-2-(4-methylphenyl)ethanol

Uniqueness

1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-ol is unique due to the presence of both methoxy and methylphenyl groups on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-16-3-7-18(8-4-16)22-13-11-21(12-14-22)15-20(23)17-5-9-19(24-2)10-6-17/h3-10,20,23H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOGBAXGVKSLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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